5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
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Overview
Description
5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple functional groups, including bromine, dimethylamino, methoxy, and piperazine moieties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Attachment of Pyridinyl and Phenyl Groups: The pyridinyl and phenyl groups are introduced through nucleophilic substitution reactions. The dimethylamino and methoxy groups are incorporated through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino and methoxy groups, leading to the formation of corresponding N-oxide and methoxy derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the pyrimidine ring, leading to dihydropyrimidine derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, and primary amines under basic conditions.
Major Products Formed
Oxidation: N-oxide and methoxy derivatives.
Reduction: Dihydropyrimidine derivatives and debrominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and receptors involved in cellular processes. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methylphenyl]pyrimidine-2,4-diamine
- 5-chloro-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
- 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxyphenyl]pyrimidine-2,4-diamine
Uniqueness
The uniqueness of 5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the piperazine moiety, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C24H31BrN8O |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H31BrN8O/c1-16-13-19(21(34-5)14-20(16)33-11-9-32(4)10-12-33)29-24-27-15-17(25)22(30-24)28-18-7-6-8-26-23(18)31(2)3/h6-8,13-15H,9-12H2,1-5H3,(H2,27,28,29,30) |
InChI Key |
CPJOTOBXAWKVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC)NC3=NC=C(C(=N3)NC4=C(N=CC=C4)N(C)C)Br |
Origin of Product |
United States |
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